1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine
CAS No.:
Cat. No.: VC15323304
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3 |
|---|---|
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | 1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | GWSINTHLAPGRQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C |
Introduction
Chemical Identity and Structural Characteristics
1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine belongs to the benzimidazole family, a bicyclic system comprising fused benzene and imidazole rings. Its IUPAC name reflects the substitution pattern:
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1-Methyl: A methyl group (-CH₃) at the 1-position of the benzimidazole ring.
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N-(2-Methylbenzyl): A 2-methylbenzyl group (-CH₂C₆H₃(CH₃)-2) attached to the nitrogen atom at the 2-position.
Structural Analogs and Nomenclature
Closely related compounds include N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine (CAS 137898-62-5), which shares the 1-methylbenzimidazole core but differs in the amine substituent . Another analog, 1-butyl-1H-benzimidazol-2-amine, demonstrates the adaptability of the benzimidazole scaffold for alkyl chain modifications .
Synthesis and Manufacturing
The synthesis of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine can be inferred from established benzimidazole derivatization strategies.
Condensation of o-Phenylenediamine
A common method involves the condensation of o-phenylenediamine with a carbonyl source. For example:
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Formation of Benzimidazole Core:
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N-Alkylation:
Microwave-Assisted Synthesis
Microwave reactors (e.g., Anton-Paar Monowave 300) enhance reaction efficiency, as demonstrated in the synthesis of fluoro-benzimidazole derivatives . This method reduces reaction times from hours to minutes and improves yields (e.g., 85% for methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate) .
Purification and Characterization
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Recrystallization: Ethanol or butanol is typically used for recrystallization .
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Spectroscopic Analysis:
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aromatic and amine functionalities.
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Stability: Benzimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.
Spectral Data (Predicted)
| Property | Value/Description |
|---|---|
| UV-Vis (λmax) | ~280 nm (aromatic π→π* transitions) |
| IR (ν, cm⁻¹) | N-H stretch (~3400), C=N stretch (~1600) |
| Melting Point | 180–200°C (estimated) |
Pharmacological and Industrial Applications
Biological Activity
Benzimidazole derivatives exhibit diverse activities:
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Immunomodulation: Analogous compounds (e.g., 1-alkyl-1H-benzimidazol-2-amine) act as Toll-like receptor 8 (TLR8) agonists, potentiating immune responses .
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Antimicrobial Effects: Fluoro-substituted benzimidazoles show efficacy against bacterial and fungal pathogens .
Industrial Relevance
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Pharmaceutical Intermediates: Used in the synthesis of antivirals and antifungals.
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Materials Science: Potential applications in organic semiconductors due to π-conjugated systems.
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